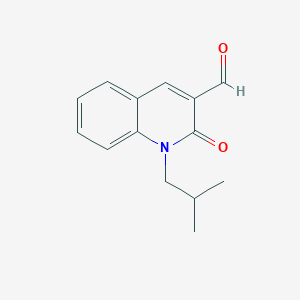

1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

描述

属性

IUPAC Name |

1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10(2)8-15-13-6-4-3-5-11(13)7-12(9-16)14(15)17/h3-7,9-10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUXUYBQJKXQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2C=C(C1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes

Vilsmeier-Haack Formylation of N-Isobutyl Acetanilide

The Vilsmeier-Haack reaction is the most documented method for introducing the 3-carbaldehyde group. This approach involves formylation of N-isobutyl acetanilide derivatives under controlled conditions.

Procedure

- Reagent Preparation : A solution of phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) forms the Vilsmeier reagent at 0°C.

- Substrate Addition : N-Isobutyl acetanilide is added to the reagent, followed by refluxing at 80–100°C for 4–6 hours.

- Workup : The reaction is quenched with ice-water, and the product is isolated via filtration or extraction.

- Purification : Column chromatography (ethyl acetate/hexane) yields 1-isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Key Data

Multi-Component Condensation Reactions

Alternative routes utilize three-component reactions involving aldehydes, amines, and ketones. For example:

Aldehyde-Aniline-Indene Condensation

A method adapted from tetrahydroquinoline synthesis involves:

- Reactants : Isobutylamine, glyoxylic acid (as aldehyde precursor), and indene.

- Catalyst : BF₃·OEt₂ (20 mol%) in toluene at 90°C.

- Cyclization : Forms the dihydroquinoline core, followed by oxidation to introduce the 2-oxo group.

Limitations

Reaction Optimization

Solvent and Temperature Effects

Analytical Characterization

Comparative Analysis of Methods

| Parameter | Vilsmeier-Haack | Multi-Component | Oxidation |

|---|---|---|---|

| Yield | High | Moderate | Low |

| Regioselectivity | Excellent | Variable | Good |

| Scalability | Easily scalable | Limited | Moderate |

| Cost | Low | Moderate | High |

化学反应分析

Types of Reactions

1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the keto group to a hydroxyl group.

Substitution: Introduction of different substituents at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

科学研究应用

1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

作用机制

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

相似化合物的比较

Key Observations :

- Position 1 Substituents : Alkyl groups (e.g., isobutyl, methyl) enhance lipophilicity, while aryl groups (e.g., p-tolyl) introduce steric and electronic effects that modulate reactivity in cross-coupling reactions .

- Position 2 : The 2-oxo group is conserved across most derivatives, contributing to hydrogen-bonding interactions in catalysis and metal coordination .

- Position 3 : The carbaldehyde group enables diverse derivatization, including hydrazone formation for antiproliferative agents (e.g., compound 11a in ) and ligand synthesis for metal complexes .

Physicochemical and Catalytic Properties

- Lipophilicity : The isobutyl derivative exhibits higher logP values compared to methoxy- or chloro-substituted analogs, suggesting superior membrane permeability for drug delivery .

- Catalytic Activity: In catechol oxidation, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (L6) shows minimal activity, while 2-chloroquinoline-3-carbohydrazide (L4) excels due to stronger electrophilicity at position 2 .

生物活性

1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

The primary biological target of this compound is the acetylcholinesterase enzyme (AChE) . The compound functions as an inhibitor of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which is crucial for neurotransmission.

Key Mechanisms:

- Inhibition of AChE : By binding to AChE, the compound prevents the breakdown of acetylcholine, enhancing cholinergic signaling.

- Impact on Cellular Pathways : The compound has been shown to influence various cellular pathways, including apoptosis and cell proliferation, particularly in cancer cells.

This compound exhibits several notable biochemical properties:

| Property | Description |

|---|---|

| Cytotoxicity | Demonstrates cytotoxic effects on various cancer cell lines. |

| DNA Interaction | Binds to DNA, potentially inhibiting replication in malignant cells. |

| Enzyme Interaction | Affects multiple enzymes beyond AChE, indicating broad biochemical activity. |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Anticancer Activity

A study assessed the anticancer potential of this compound against HeLa (cervical cancer) and SMMC-7721 (hepatoma) cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 0.126 μM for HeLa cells and 0.071 μM for SMMC-7721 cells .

Study 2: Neuroprotective Effects

Research has highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to improve cognitive function in animal models by modulating cholinergic activity and reducing oxidative stress markers.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from similar compounds:

| Compound Type | Biological Activity |

|---|---|

| 2-Oxo-1,2-dihydroquinoline derivatives | Known for AChE inhibition |

| Thiosemicarbazones | Studied for coordination behavior |

| Isobutyl Substituted Compounds | Enhanced binding affinity to targets |

Applications in Scientific Research

The compound is being explored for various applications:

- Medicinal Chemistry : As a potential therapeutic agent for Alzheimer’s disease due to its AChE inhibitory properties.

- Synthetic Chemistry : Used as an intermediate in synthesizing complex organic molecules.

常见问题

Q. What are the key synthetic routes for 1-isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?

The synthesis typically involves multi-step procedures:

- Step 1: Formation of the quinoline core via cyclization of β-ketoesters or aldehydes under acidic conditions. For example, mixed aldol condensation of 1-oxo-tetrahydrocarbazole derivatives with chloroformylquinoline precursors can yield functionalized quinoline intermediates .

- Step 2: Introduction of the isobutyl group via alkylation or nucleophilic substitution. Reagents like isobutyl halides or Grignard reagents are used under controlled pH and temperature .

- Step 3: Purification via column chromatography or recrystallization to isolate the final product. Analytical techniques (TLC, HPLC) ensure purity .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., aldehyde protons at ~9.8 ppm) and confirms substitution patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C₁₄H₁₅NO₂) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2700 cm⁻¹ (aldehyde C-H) confirm functional groups .

Q. What are the solubility and storage recommendations for experimental use?

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (CH₂Cl₂) .

- Storage: Store at 2–8°C in airtight, light-protected containers to prevent aldehyde oxidation. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Selection: Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .

- Solvent Optimization: Polar solvents (e.g., ethanol) improve intermediate solubility, while non-polar solvents (toluene) favor condensation reactions .

- Temperature Control: Maintain 60–80°C during aldol condensation to minimize side-product formation .

Q. What strategies are employed to evaluate its biological activity?

- In vitro Assays: Screen for antimicrobial/anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays. For example, derivatives of 2-oxo-quinolinecarbaldehyde exhibit IC₅₀ values <10 µM against HeLa cells .

- Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts interactions with therapeutic targets like DNA topoisomerases or kinase enzymes .

Q. How can contradictions in spectral or bioactivity data be resolved?

- Multi-Technique Validation: Cross-reference NMR data with X-ray crystallography (if crystals are obtainable) .

- Computational Validation: Density Functional Theory (DFT) calculations predict NMR chemical shifts to confirm experimental assignments .

- Bioassay Reproducibility: Replicate activity tests under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability .

Q. What computational methods are applicable for drug design with this scaffold?

- Ligand-Protein Docking: Identify binding poses in viral targets (e.g., SARS-CoV-2 main protease) using tools like Schrödinger Suite .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor stability over 100-ns trajectories to assess binding affinity .

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with bioactivity to guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。